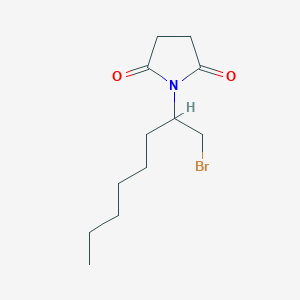![molecular formula C16H26OS B14378889 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene CAS No. 90184-15-9](/img/structure/B14378889.png)
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with an ethylsulfanyl group and a propoxy group, along with a 2-methylbutan-2-yl group. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the benzene ring, followed by the introduction of the ethylsulfanyl and propoxy groups through nucleophilic substitution reactions. The 2-methylbutan-2-yl group is then added via Friedel-Crafts alkylation.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts alkylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where halides or other nucleophiles replace the propoxy group.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. These reactions are generally conducted under ambient or slightly elevated temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted benzene derivatives, and various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene finds applications in multiple scientific domains:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their functional groups.
Uniqueness: The presence of the ethylsulfanyl group and the specific arrangement of substituents on the benzene ring make it unique, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
90184-15-9 |
|---|---|
Molekularformel |
C16H26OS |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-(3-ethylsulfanylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26OS/c1-5-16(3,4)14-8-10-15(11-9-14)17-12-7-13-18-6-2/h8-11H,5-7,12-13H2,1-4H3 |
InChI-Schlüssel |
QHTXVMIIHYKKIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


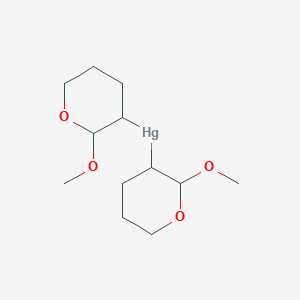
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
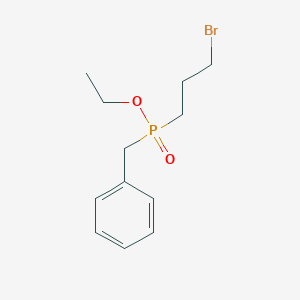
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
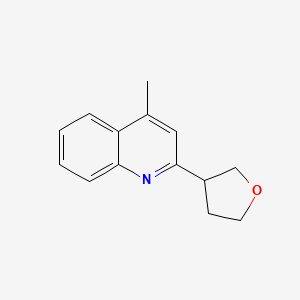
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
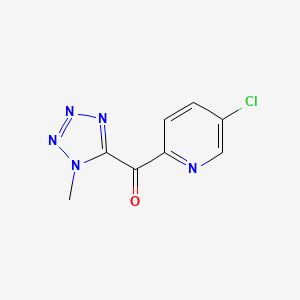
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

methanone](/img/structure/B14378853.png)


